1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide
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Overview
Description
1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide is an organic compound that features a benzodioxole ring fused with a phenyl sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the oxidation process, ensuring high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 1,3-Benzodioxol-5-ylmethyl phenyl sulfone
Reduction: 1,3-Benzodioxol-5-ylmethyl phenyl sulfide
Substitution: Depending on the nucleophile, products can vary widely, including amine or thiol derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide involves its interaction with specific molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1,3-Benzodioxol-5-ylmethyl phenyl sulfide: The reduced form of the sulfoxide, with different reactivity and biological properties.
1,3-Benzodioxol-5-ylmethyl phenyl sulfone:
Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups, offering a range of chemical and biological activities.
Uniqueness: 1,3-Benzodioxol-5-ylmethyl phenyl sulfoxide is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining structural integrity sets it apart from other related compounds.
Properties
CAS No. |
55815-82-2 |
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Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
5-(benzenesulfinylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O3S/c15-18(12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)17-10-16-13/h1-8H,9-10H2 |
InChI Key |
AUIUSBNFCZAULP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CS(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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